4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
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Overview
Description
4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups This compound is notable for its unique structure, which includes a dodecyloxyphenyl group and a cyclohexa-2,5-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(dodecyloxy)benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[[4-(Hydroxymethyl)phenyl]hydrazinylidene]cyclohexa-2,5-dien-1-one: This compound has a hydroxymethyl group instead of a dodecyloxy group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound features tert-butyl and methoxybenzylidene groups.
Uniqueness
4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is unique due to its long dodecyloxy chain, which imparts specific solubility and hydrophobic properties
Properties
CAS No. |
87102-54-3 |
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Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[(4-dodecoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-14-22(15-19-24)26-25-21-12-16-23(27)17-13-21/h12-19,27H,2-11,20H2,1H3 |
InChI Key |
KKKMLVPNQGGTGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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